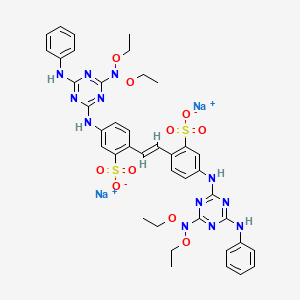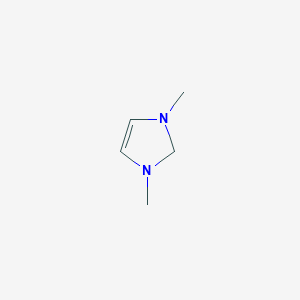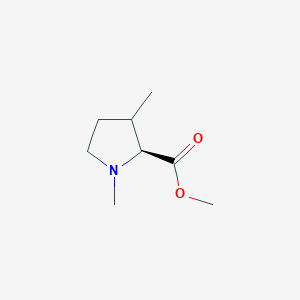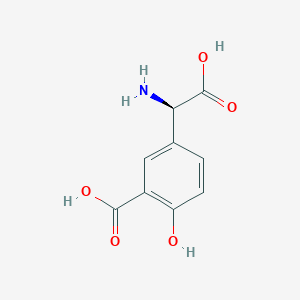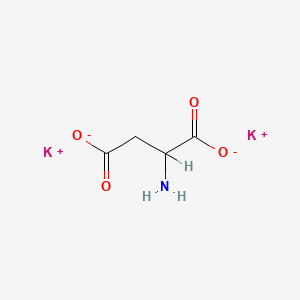
Dipotassium 2-aminobutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 2-aminobutanedioate, also known as dipotassium aspartate, is a chemical compound with the molecular formula C4H10KNO5. It is a white crystalline solid that is typically alkaline in solution. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
Wirkmechanismus
Target of Action
Dipotassium 2-aminobutanedioate, also known as Potassium aspartate , is primarily used as a supplement to treat conditions like hypokalemia or hyperammonemia .
Mode of Action
It is known that potassium aspartate plays a role in maintaining the electrolyte balance in the body and may aid in the transport of potassium into cells .
Biochemical Pathways
It is suggested that it may play a role in the regulation of intracellular potassium levels .
Result of Action
It is known to be used in the treatment of hypokalemia and hyperammonemia , suggesting it may have effects on potassium and ammonia levels in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of dipotassium 2-aminobutanedioate typically involves the neutralization of aspartic acid with potassium hydroxide. The reaction is carried out in an aqueous solution, followed by crystallization to obtain the pure compound. The general reaction can be represented as:
Aspartic Acid+2KOH→Dipotassium 2-aminobutanedioate+2H2O
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The crystallized product is then dried and packaged for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Dipotassium 2-aminobutanedioate can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-compounds.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-compounds, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Dipotassium 2-aminobutanedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It serves as a buffer in biological assays and experiments.
Medicine: It is explored for its potential therapeutic effects and as a supplement in certain medical conditions.
Industry: It is used in the production of various industrial chemicals and as a stabilizer in formulations.
Vergleich Mit ähnlichen Verbindungen
- Dipotassium glycyrrhizinate
- Dipotassium hydrogen phosphate
- Dipotassium oxalate
Comparison: Dipotassium 2-aminobutanedioate is unique due to its specific amino and carboxylate functional groups, which confer distinct chemical reactivity and biological activity. Compared to other dipotassium salts, it has a higher affinity for metal ions and a broader range of applications in both scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
14434-35-6 |
|---|---|
Molekularformel |
C4H6KNO4 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
potassium;2-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
TXXVQZSTAVIHFD-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+] |
Isomerische SMILES |
[H+].[H+].C([C@@H](C(=O)[O-])N)C(=O)[O-].C([C@@H](C(=O)[O-])N)C(=O)[O-].O.[K+].[K+] |
Kanonische SMILES |
C(C(C(=O)[O-])N)C(=O)O.[K+] |
Verwandte CAS-Nummern |
923-09-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)
